molecular formula C8H15ClN2O B6197662 rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride CAS No. 2679859-06-2

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride

Cat. No.: B6197662
CAS No.: 2679859-06-2
M. Wt: 190.7
InChI Key:
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Description

The compound “rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride” has a molecular weight of 163.65 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride” is 1S/C7H13NO.ClH/c9-4-5-1-6-3-8-7(6)2-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 .


Physical and Chemical Properties Analysis

The compound “rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride” is a powder at room temperature .

Safety and Hazards

The compound “rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride” has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-cyclopentenone", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol", "diethyl ether", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-cyclopentenone with sodium borohydride in ethanol to yield cis-2-cyclopentenol", "Step 2: Protection of the hydroxyl group in cis-2-cyclopentenol with acetic anhydride and ammonium hydroxide to yield cis-2-acetoxy-3-cyclopentenone", "Step 3: Reaction of cis-2-acetoxy-3-cyclopentenone with ammonium acetate in acetic acid to yield racemic mixture of cis-3-amino-2-cyclopentenone", "Step 4: Cyclization of racemic mixture of cis-3-amino-2-cyclopentenone with sodium hydroxide in water to yield racemic mixture of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide", "Step 5: Conversion of racemic mixture of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide into rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride by treatment with hydrochloric acid in diethyl ether and precipitation with sodium chloride" ] }

CAS No.

2679859-06-2

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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